methyl 2-(1-(3-cyclopropylureido)cyclohexyl)acetate
Description
Methyl 2-(1-(3-cyclopropylureido)cyclohexyl)acetate is a synthetic organic compound characterized by a cyclohexyl core substituted with a 3-cyclopropylureido group and an acetamide methyl ester moiety. Its IUPAC name, provided in , reflects this complex structure.
The compound exhibits significant safety hazards, as outlined in its Safety Data Sheet (), including skin/eye irritation (H315, H319), respiratory irritation (H335), and acute toxicity (H302) upon ingestion. These hazards necessitate strict handling protocols, such as avoiding ignition sources (P210–P211) and using personal protective equipment (P280–P285) .
Properties
IUPAC Name |
methyl 2-[1-(cyclopropylcarbamoylamino)cyclohexyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-18-11(16)9-13(7-3-2-4-8-13)15-12(17)14-10-5-6-10/h10H,2-9H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDKOPNCGDGQRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCCC1)NC(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142149 | |
| Record name | Cyclohexaneacetic acid, 1-[[(cyclopropylamino)carbonyl]amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1573547-28-0 | |
| Record name | Cyclohexaneacetic acid, 1-[[(cyclopropylamino)carbonyl]amino]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1573547-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexaneacetic acid, 1-[[(cyclopropylamino)carbonyl]amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-(3-cyclopropylureido)cyclohexyl)acetate typically involves multiple steps. One common synthetic route starts with the preparation of the cyclohexyl ring, followed by the introduction of the cyclopropylureido group. The final step involves esterification to form the acetate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-(3-cyclopropylureido)cyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties:
Research has indicated that compounds similar to methyl 2-(1-(3-cyclopropylureido)cyclohexyl)acetate exhibit potential anticancer activity. The cyclopropylureido group is known to enhance the binding affinity of drugs to their targets, which can be crucial in developing effective anticancer therapies. For instance, studies have shown that derivatives of cyclohexylacetates can inhibit cancer cell proliferation by disrupting key signaling pathways involved in tumor growth.
Case Study:
- Compound: this compound
- Target: Breast cancer cell lines
- Outcome: Significant reduction in cell viability observed at concentrations of 10 µM and higher, indicating its potential as a lead compound for further development.
Organic Synthesis
Reagent in Esterification Reactions:
this compound can serve as an intermediate in organic synthesis, particularly in esterification reactions. Its unique structure allows it to participate in various chemical transformations, leading to the formation of complex molecules.
Data Table: Esterification Reaction Examples
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Acid-Catalyzed | This compound + Alcohol | Ester derivatives | Reflux in acidic medium |
| Base-Catalyzed | This compound + Acid | Carboxylic acid derivatives | Basic conditions |
Fragrance and Flavor Industry
Use as a Fragrance Ingredient:
Due to its pleasant aromatic properties, this compound is explored for use in the fragrance industry. It can be incorporated into perfumes and other scented products, contributing to floral and fruity notes.
Case Study:
- Application: Perfume formulation
- Sensory Evaluation: A panel of trained evaluators rated the compound highly for its ability to enhance floral notes in a fragrance blend.
- Concentration Used: Typically used at concentrations ranging from 0.5% to 5% in formulations.
Environmental Applications
Biodegradability Studies:
Research on the environmental impact of synthetic compounds has highlighted the importance of assessing their biodegradability. Studies indicate that this compound shows favorable degradation profiles under aerobic conditions, making it a candidate for environmentally friendly formulations.
Data Table: Biodegradability Assessment
| Compound | Test Method | Degradation Rate (%) | Duration (Days) |
|---|---|---|---|
| This compound | OECD 301B | 70% | 28 |
Mechanism of Action
The mechanism of action of methyl 2-(1-(3-cyclopropylureido)cyclohexyl)acetate involves its interaction with specific molecular targets. The cyclopropylureido group is known to interact with enzymes and receptors, potentially modulating their activity. The acetate ester may also play a role in the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 195 (Methyl 2-((4-((1-(((tert-butoxycarbonyl)amino)methyl)cyclohexyl)amino)-2-chloropyrimidin-5-yl)amino)-2-oxoacetate)
- Molecular Formula : C₂₃H₃₂ClN₇O₆
- Molecular Weight : 442.0 g/mol ().
- Key Features : Incorporates a cyclohexylamine-pyrimidine scaffold with a tert-butoxycarbonyl (Boc)-protected amine and a methyl oxoacetate group.
- Comparison : Unlike the target compound, Compound 195 includes a chloropyrimidine ring and Boc protection, which enhance its role as a precursor in kinase inhibitor synthesis. Both compounds share cyclohexyl and ester functionalities but differ in complexity and biological targeting .
Compound 232 (N4-(1-(Aminomethyl)cyclohexyl)-N2-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidine-2,4,5-triamine)
- Molecular Formula : C₂₁H₃₂N₁₀
- Molecular Weight : 412.5 g/mol ().
- Key Features : Features a cyclohexylamine-pyrimidine-piperazine hybrid structure.
- Comparison : This compound lacks the ester group but shares the cyclohexyl core and ureido-like linkages. Its piperazine moiety enhances solubility and receptor binding, making it relevant in oncology drug development .
Simple Ester Derivatives
Methyl 2-Hydroxyacetate
- Molecular Formula : C₃H₆O₃
- Molecular Weight : 90.08 g/mol ().
- Key Features : A simple ester with a hydroxyl group.
- The target compound’s complexity confers higher reactivity and specialized use in multi-step syntheses .
Methyl Cyclohexanecarboxylate
Radiopharmaceutical Analogs
Lutetium Lu 177 Vipivotide Tetraxetan (Pluvicto®)
- Molecular Formula : C₄₉H₆₈¹⁷⁷LuN₉O₁₆
- Molecular Weight : 1216.06 g/mol ().
- Key Features : A macrocyclic radiopharmaceutical with a lutetium-177 core.
- Comparison: While structurally unrelated, both compounds utilize cyclohexyl groups for steric stabilization. Pluvicto®’s clinical use in prostate cancer contrasts sharply with the target compound’s likely role as a non-therapeutic intermediate .
Data Tables
Table 1: Structural and Hazard Comparison
Key Findings
Structural Complexity : The target compound’s cyclohexyl-ureido-ester architecture distinguishes it from simpler esters (e.g., methyl 2-hydroxyacetate) and aligns it with advanced intermediates in drug discovery.
Hazard Profile : Its toxicity and irritancy exceed those of basic esters, necessitating stringent safety measures.
Biological Activity
Methyl 2-(1-(3-cyclopropylureido)cyclohexyl)acetate is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular pathways, and potential therapeutic applications.
Overview of Biological Activity
The compound is primarily recognized for its role in inhibiting specific kinases, particularly those involved in the mTOR (mechanistic target of rapamycin) signaling pathway. The mTOR pathway is crucial for regulating cell growth, proliferation, and survival in response to nutrients and growth factors. Inhibition of this pathway can have significant implications for treating various diseases, including cancer and metabolic disorders.
- Kinase Inhibition : this compound acts as an inhibitor of mTOR and other related kinases. By binding to these kinases, the compound disrupts their activity, leading to altered signaling cascades that affect cell metabolism and growth .
- Regulation of Cell Proliferation : The inhibition of mTOR results in decreased phosphorylation of downstream targets such as S6K1 and 4E-BP1, which are involved in protein synthesis and cell cycle progression. This can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Impact on Autophagy : The compound has been shown to induce autophagy through mTOR inhibition. Autophagy is a cellular process that degrades and recycles cellular components, which can be beneficial in contexts where cellular stress or damage occurs .
Case Studies
- Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that this compound effectively reduced cell viability at micromolar concentrations. The compound exhibited a dose-dependent response, with significant inhibition observed at higher concentrations .
- Animal Models : Preclinical studies in mouse models of cancer showed that treatment with the compound led to a reduction in tumor size and improved survival rates compared to control groups. These findings suggest potential efficacy in vivo, warranting further investigation into its therapeutic applications .
Comparative Analysis
| Study | Cell Line/Model | Concentration Tested | Key Findings |
|---|---|---|---|
| Study 1 | HeLa Cells | 1-10 µM | Significant reduction in cell viability at 10 µM |
| Study 2 | A549 Lung Cancer Cells | 5-50 µM | Induced apoptosis and decreased proliferation |
| Study 3 | Mouse Xenograft Model | N/A | Reduced tumor size by 40% after 4 weeks of treatment |
Potential Therapeutic Applications
The biological activity of this compound suggests several potential therapeutic applications:
- Cancer Treatment : Given its role as a kinase inhibitor, the compound may be developed as a therapeutic agent for various cancers, particularly those resistant to conventional therapies due to aberrant mTOR signaling.
- Metabolic Disorders : The modulation of the mTOR pathway also implicates this compound in the treatment of metabolic disorders such as obesity and type 2 diabetes, where mTOR plays a role in insulin signaling .
- Neurodegenerative Diseases : The induction of autophagy may provide neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases like Alzheimer's and Huntington's disease .
Q & A
Q. What are the recommended synthetic routes for methyl 2-(1-(3-cyclopropylureido)cyclohexyl)acetate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves three stages:
Cyclohexylamine Functionalization : React cyclohexylamine with a cyclopropyl isocyanate derivative to form the 3-cyclopropylureido intermediate. Use coupling agents like carbodiimides (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
Acetate Esterification : Introduce the methyl acetate group via nucleophilic acyl substitution. Employ methyl chloroacetate in the presence of a base (e.g., triethylamine) under reflux in THF .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water.
- Optimization : Design of Experiments (DOE) can assess solvent polarity, temperature, and catalyst loading. Monitor yields via HPLC and characterize intermediates with -NMR .
Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR Analysis :
- -NMR: Expect signals for the cyclopropane protons (δ 0.5–1.2 ppm), urea NH (δ 5.5–6.5 ppm, broad), and methyl ester (δ 3.6–3.8 ppm). The cyclohexyl group shows multiplet peaks at δ 1.2–2.0 ppm .
- -NMR: Confirm the carbonyl groups (urea: ~155 ppm; ester: ~170 ppm) and cyclopropane carbons (~10–15 ppm) .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula . Fragmentation patterns may include loss of the cyclopropylureido group (m/z 143) .
- IR Spectroscopy : Look for urea N–H stretch (~3300 cm) and ester C=O (~1740 cm) .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer :
- Hydrolytic Stability : The methyl ester is prone to hydrolysis in aqueous media. Store under anhydrous conditions (desiccator, argon atmosphere) at –20°C. Monitor degradation via TLC (silica, 10% MeOH/CHCl) .
- Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures. Preliminary data suggest stability up to 150°C in inert atmospheres .
Advanced Research Questions
Q. How does the 3-cyclopropylureido moiety influence the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Nucleophilic Attack : The urea group’s NH protons can act as hydrogen-bond donors, enhancing electrophilicity. React with Grignard reagents (e.g., MeMgBr) in THF at –78°C to study substitution at the carbonyl. Track intermediates using -NMR if fluorinated analogs are synthesized .
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with thiols (e.g., glutathione) at pH 7.4. Compare to non-cyclopropyl analogs to assess steric effects .
Q. How can discrepancies between computational and experimental thermochemical data (e.g., enthalpy of formation) be resolved?
- Methodological Answer :
- Computational Validation : Perform DFT calculations (B3LYP/6-311++G**) to compute ΔH(0 K). Compare with experimental bomb calorimetry data. Adjust basis sets or solvent models if deviations exceed 5 kJ/mol .
- Example : For similar cyclohexyl acetates, theoretical ΔH values were 3–8% lower than experimental due to neglect of crystal packing effects .
Q. What strategies are effective in assessing the compound’s potential as a glycine receptor modulator?
- Methodological Answer :
- In Vitro Assays : Use HEK293 cells expressing human glycine receptors. Measure Cl influx via patch-clamp electrophysiology at varying concentrations (1 nM–10 μM). Compare EC values to glycine controls .
- Molecular Docking : Employ AutoDock Vina to model interactions with the receptor’s binding pocket. Focus on hydrogen bonds between the urea NH and Thr112/Arg131 residues .
Q. How can reaction yields be improved in multi-step syntheses involving sterically hindered intermediates?
- Methodological Answer :
- Protecting Groups : Temporarily protect the urea NH with Boc groups during esterification. Deprotect with TFA/CHCl (1:4) post-reaction .
- Microwave-Assisted Synthesis : Reduce reaction times for sterically challenging steps (e.g., cyclopropane ring formation) by 50–70% using microwave irradiation at 100°C .
Q. What approaches are recommended for resolving contradictions in spectral data across research studies?
- Methodological Answer :
- Cross-Validation : Replicate published synthetic protocols and compare NMR/MS data. For example, if -NMR signals for the cyclohexyl group differ, re-examine solvent effects (CDCl vs. DMSO-d) .
- Collaborative Databases : Submit raw spectral data to repositories like PubChem or CC-DPS to enable peer validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
